Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
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Overview
Description
. This compound is characterized by its complex structure, which includes a benzothiazole ring, a dimethoxybenzoyl group, and a methoxy group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its biological activity and potential therapeutic benefits.
Industry: The compound’s unique properties make it a candidate for use in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate include other benzothiazole derivatives and compounds with similar functional groups, such as:
- 2-(3,4-Dimethoxybenzoyl)benzothiazole
- 6-Methoxybenzothiazole derivatives
- 3,4-Dimethoxybenzoyl derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural features. These characteristics contribute to its distinct biological properties and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-25-13-6-7-14-17(10-13)29-20(22(14)11-18(23)28-4)21-19(24)12-5-8-15(26-2)16(9-12)27-3/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFTYBQHULFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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